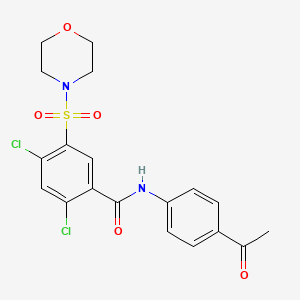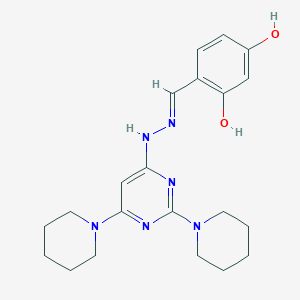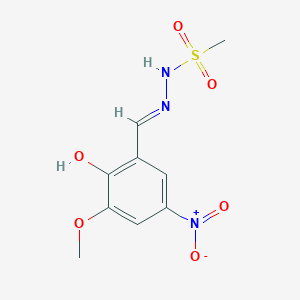
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves the inhibition of several cellular pathways that are essential for cancer cell growth and survival. This compound inhibits the activity of several enzymes, including protein kinase B, which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits angiogenesis, which is the process of new blood vessel formation, which is essential for cancer cell growth and survival.
实验室实验的优点和局限性
One of the significant advantages of using N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its potent anticancer properties. It is effective against various types of cancer and can inhibit the growth of cancer cells. However, one of the limitations of using this compound is its toxicity. It can be toxic to normal cells, and therefore, its dosage needs to be carefully monitored.
未来方向
There are several future directions for the use of N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide in scientific research. One of the significant future directions is the development of new derivatives of this compound that are less toxic and more potent. Another future direction is the use of this compound in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, more research is needed to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation.
Conclusion
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Its potent anticancer properties make it a promising candidate for cancer treatment. However, its toxicity and dosage need to be carefully monitored. There are several future directions for the use of this compound in scientific research, and further studies are needed to explore its full potential.
合成方法
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using several methods, including the reaction of 2-fluorobenzylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. Another method involves the reaction of 2-fluorobenzylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid hydrazide, followed by the addition of acetic anhydride and then ammonia.
科学研究应用
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several potential applications in scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-13-8-6-11(7-9-13)15-16(24-21-20-15)17(22)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWDZOSUPHTQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
